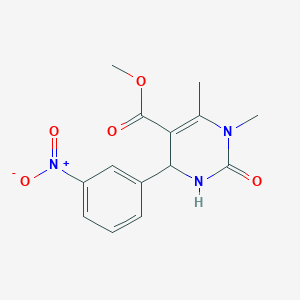

Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Historical Development in Dihydropyrimidine Research

The synthesis and study of dihydropyrimidine (DHPM) derivatives trace their origins to the late 19th century, when Pietro Bignelli first reported the condensation of ethyl acetoacetate, urea, and benzaldehyde under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones. This reaction, now known as the Bignelli reaction, laid the foundation for exploring DHPMs as scaffolds for drug discovery. Early work focused on optimizing reaction conditions and expanding substrate scope, with Karl Folkers in the 1930s and later researchers in the 1970s–1980s systematically varying aldehydes, 1,3-dicarbonyl compounds, and urea/thiourea derivatives to generate structurally diverse DHPMs.

A pivotal advancement came in the 2000s, when C. Oliver Kappe revitalized the field by demonstrating the utility of DHPMs in combinatorial chemistry and solid-phase synthesis. His work enabled high-throughput generation of DHPM libraries, which became critical for structure-activity relationship (SAR) studies. For example, Trivedi et al. leveraged these methods in 2010 to synthesize 30 novel DHPMs, identifying compounds with potent antitubercular activity (MIC values as low as 0.02 μg/mL). These developments established DHPMs as privileged structures in medicinal chemistry, capable of interacting with diverse biological targets through their hydrogen-bonding motifs and planar aromatic systems.

Position Within Medicinal Chemistry Research

Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exemplifies the strategic functionalization of the DHPM core to optimize pharmacological properties. Its structure incorporates three key modifications:

- C4 3-Nitrophenyl Substituent : The electron-withdrawing nitro group enhances electrophilicity at the C4 position, potentially improving interactions with nucleophilic residues in enzyme active sites. Similar nitro-substituted DHPMs have shown enhanced antimycobacterial and anticancer activities compared to their unsubstituted analogs.

- C5 Methoxycarbonyl Group : This ester moiety increases lipophilicity, aiding membrane permeability. In DHPM-based anticancer agents, such groups improve cellular uptake and bioavailability.

- N1/N3 Methyl Groups : Alkylation at these positions reduces intermolecular hydrogen bonding, potentially lowering crystal lattice energy and enhancing solubility.

Table 1: Structural Features and Hypothesized Roles in Biological Activity

| Position | Substituent | Proposed Role |

|---|---|---|

| C4 | 3-Nitrophenyl | Enhances target binding via electron-withdrawing effects; modulates redox properties |

| C5 | Methoxycarbonyl | Improves lipophilicity and metabolic stability |

| N1/N3 | Methyl | Reduces crystallinity; increases solubility |

These modifications align with trends in DHPM optimization, where substituents are carefully selected to balance solubility, target affinity, and metabolic stability. For instance, the 3-nitrophenyl group mirrors strategies used in antitubercular DHPMs developed by Trivedi et al., where electronegative substituents at C4 correlated with improved Mycobacterium tuberculosis inhibition.

Scientific Impact and Research Trajectory

The compound’s synthesis and characterization contribute to three active areas of DHPM research:

- Multi-Component Reaction (MCR) Optimization : Its preparation likely employs a Bignelli-like condensation, leveraging advances in catalytic systems such as p-toluenesulfonic acid or ionic liquids. Recent protocols using microwave irradiation or solvent-free conditions have reduced reaction times from hours to minutes while maintaining yields >85%, making DHPM synthesis more sustainable and scalable.

- Targeted Drug Discovery : The 3-nitrophenyl moiety suggests potential applications in infectious disease or oncology. Nitroaromatic DHPMs exhibit diverse mechanisms, including nitroreductase activation (generating cytotoxic intermediates) and inhibition of bacterial cell wall synthesis.

- Material Science Applications : DHPMs with nitro groups have been explored as ligands for metal-organic frameworks (MOFs) due to their rigid, planar structures and ability to coordinate transition metals.

Ongoing studies on this compound could explore:

- Enantioselective Synthesis : Chiral DHPMs often show superior bioactivity, as seen in TRPA1 channel modulators developed by Gijsen et al., where the 4R enantiomer exhibited exclusive activity.

- Hybrid Molecules : Coupling the DHPM core to known pharmacophores (e.g., fluoroquinolones for antimicrobial synergy) could yield dual-action therapeutics.

Properties

IUPAC Name |

methyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-8-11(13(18)22-3)12(15-14(19)16(8)2)9-5-4-6-10(7-9)17(20)21/h4-7,12H,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGLXUNRBQKWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydropyrimidine ring. One common method is the cyclization of a suitable precursor, such as a β-amino ester, under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate often involves the Biginelli reaction, a well-known method for creating dihydropyrimidinones. This reaction facilitates the formation of compounds with significant biological activities. Recent studies have highlighted its antimicrobial properties and potential as an inhibitor of thymidine phosphorylase (TP), an enzyme linked to cancer progression and angiogenesis .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antibacterial activity against various strains such as Bacillus subtilis and Staphylococcus aureus. In vitro studies have shown that modifications to the molecular structure can enhance antimicrobial efficacy. For instance, certain derivatives demonstrated greater potency than standard antibiotics like ciprofloxacin .

Anticancer Potential

The compound's ability to inhibit thymidine phosphorylase suggests its potential role in cancer therapy. Thymidine phosphorylase is implicated in tumor growth and metastasis; thus, inhibiting this enzyme could slow down cancer progression. Studies have reported non-cytotoxic effects on normal cells while maintaining efficacy against cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several derivatives of this compound against multiple bacterial strains. The results indicated that specific structural modifications led to enhanced activity compared to traditional antibiotics .

- Thymidine Phosphorylase Inhibition : Another research effort focused on the compound's ability to inhibit thymidine phosphorylase. The findings suggested that certain derivatives exhibited non-competitive inhibition with promising IC50 values, indicating their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Ester Group Variation : The substitution of methyl (target compound) with ethyl () or benzyl () esters alters lipophilicity and bioavailability. Methyl esters generally exhibit higher metabolic stability compared to ethyl esters due to reduced susceptibility to esterase hydrolysis .

- Aromatic Substitution : Replacement of nitrophenyl with methylphenyl () reduces polarity and may diminish pharmacological activity due to weaker electron-withdrawing effects.

Physicochemical Properties

Comparative physicochemical data are summarized below:

Notes:

Pharmacological Implications

The 3-nitrophenyl group may enhance binding to L-type calcium channels due to its electron-withdrawing nature, whereas methylphenyl-substituted analogues () likely exhibit reduced potency. Impurities in related drugs () underscore the importance of regiochemical precision in optimizing therapeutic efficacy.

Biological Activity

Methyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, biological evaluations, and potential applications in pharmacology.

Molecular Characteristics:

- Molecular Formula: C14H15N3O5

- Molecular Weight: 305.29 g/mol

- LogP: 1.5257

- Polar Surface Area: 82.23 Ų

Structure:

The compound features a tetrahydropyrimidine ring substituted with a nitrophenyl group and a carboxylate moiety. The presence of the nitro group is critical for its biological activity, as it can participate in various redox reactions.

Synthesis Methods

The synthesis of this compound can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, urea (or thiourea), and a β-keto ester under acidic conditions. This method has been widely used due to its efficiency and the mild reaction conditions required.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:

- Antibacterial Effects: The compound has shown effectiveness against various bacterial strains. Specific derivatives were found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This activity was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a significant reduction in DPPH radical concentration.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Cholinesterase Inhibition: Some studies indicate that it may inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Found that related compounds exhibited significant antimicrobial activity against various pathogens. |

| Wadhwa et al. (2018) | Reported on the synthesis and biological evaluation of tetrahydropyrimidine derivatives as potential HIV integrase inhibitors; some compounds showed IC50 values as low as 0.65 µM. |

| ResearchGate Study (2020) | Highlighted metabolism-regulating activity in related compounds; suggested potential applications in metabolic disorders. |

The biological activity of this compound is believed to involve:

- Enzyme Binding: The compound may bind to active sites of enzymes like AChE or HIV integrase, inhibiting their function.

- Redox Reactions: The nitro group can undergo reduction to form amino derivatives that may contribute to its biological effects.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The compound can be synthesized via a modified Biginelli reaction. A typical procedure involves refluxing a mixture of substituted aldehydes (e.g., 3-nitrobenzaldehyde), β-ketoesters, and urea derivatives in acidic conditions. For example, describes a similar synthesis using 2-hydroxy-5-nitrobenzaldehyde, yielding 79% via glacial acetic acid/acetic anhydride (1:1) under reflux for 8–10 hours . Key optimization steps include:

- Catalyst selection : Use of sodium acetate as a base to enhance cyclization .

- Solvent system : Ethyl acetate-ethanol (3:2) for recrystallization to improve purity .

- Monitoring : Track reaction progress via TLC or NMR to minimize side products.

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, reports distinct signals for methyl groups (δ ~2.30 ppm) and aromatic protons (δ 6.97–8.06 ppm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry. and demonstrate how deviations from planar geometry (e.g., 0.224 Å puckering in pyrimidine rings) confirm conformational flexibility .

- Elemental Analysis : Validate purity by matching calculated vs. observed C/H/N ratios (e.g., C: 50.88% observed vs. 50.82% calculated in ) .

Advanced: How does the 3-nitro substituent influence supramolecular interactions and crystal packing?

Methodological Answer:

The nitro group’s electron-withdrawing nature enhances intermolecular interactions. shows that substituents like nitro or methoxy groups promote bifurcated C–H···O hydrogen bonds, forming chains along crystallographic axes . To analyze:

- Dihedral Angles : Measure angles between aromatic rings (e.g., 80.94° in ) to assess steric effects .

- Hydrogen Bond Networks : Use crystallographic data (e.g., Table 1 in ) to map interactions driving lattice stability .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Methodological Answer:

Contradictions often arise from substituent electronic effects or stereochemical variations. A systematic approach includes:

- Comparative SAR Studies : Test derivatives with varying substituents (e.g., ’s 3-nitro vs. ’s phenyl group) to isolate activity drivers .

- Dose-Response Assays : Use standardized protocols (e.g., MIC testing for antibacterial activity) to ensure reproducibility .

- Computational Modeling : Pair experimental data with DFT calculations to predict binding affinities or reactive sites.

Methodological: How should experiments be designed to assess environmental persistence or degradation pathways?

Methodological Answer:

Adopt a tiered approach inspired by ’s environmental chemistry framework:

Laboratory Studies :

- Measure hydrolysis/photolysis rates under controlled pH and UV conditions.

- Use HPLC-MS to identify degradation products .

Ecotoxicology Assays :

- Test acute toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines.

Field Monitoring :

Advanced: What strategies control regioselectivity during the synthesis of dihydropyrimidine derivatives?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Substituent Positioning : Electron-withdrawing groups (e.g., nitro) at the meta position ( ) direct cyclization to specific sites .

- Catalyst Tuning : Use Lewis acids like FeCl₃ to favor kinetically controlled pathways.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) can stabilize transition states for selective product formation .

Methodological: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

- Puckering Analysis : Quantify deviations from planarity (e.g., 0.224 Å in ) to distinguish boat vs. chair conformations .

- Thermal Ellipsoids : Assess dynamic disorder or static disorder in crystal lattices .

- Hirshfeld Surfaces : Map intermolecular contacts (e.g., C–H···O vs. π-π interactions) to explain packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.